

# Synthesis Protocol for p-Hydroxyphenethyl Anisate: An Application Note for Researchers

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## Compound of Interest

Compound Name: *p*-Hydroxyphenethyl anisate

Cat. No.: B162124

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## Abstract

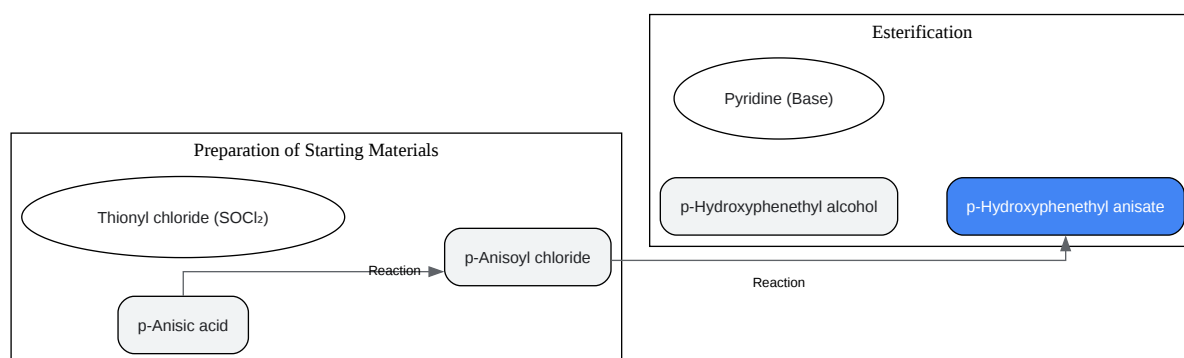
This document provides a detailed synthesis protocol for **p-hydroxyphenethyl anisate**, a naturally occurring ester with potential applications in the pharmaceutical and cosmetic industries. This protocol is intended for researchers, scientists, and drug development professionals. The synthesis involves a two-step process commencing with the preparation of the starting materials, p-hydroxyphenethyl alcohol and p-anisoyl chloride, followed by their esterification to yield the final product. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthesis workflow.

## Introduction

**p-Hydroxyphenethyl anisate**, also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a natural compound found in medicinal plants such as *Notopterygium incisum* Ting.[1] This molecule has garnered interest due to its potential biological activities. This document outlines a reproducible laboratory-scale synthesis of **p-hydroxyphenethyl anisate**.

## Synthesis Pathway

The synthesis of **p-hydroxyphenethyl anisate** is achieved through the esterification of p-hydroxyphenethyl alcohol with p-anisoyl chloride. The overall reaction scheme is presented below.



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Figure 1: Synthesis workflow for **p-hydroxyphenethyl anisate**.

## Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and expected characterization data for the synthesized **p-hydroxyphenethyl anisate** is provided in the tables below.

Table 1: Physicochemical Properties of **p-Hydroxyphenethyl Anisate**<sup>[2]</sup>

Property	Value
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	272.30 g/mol
Appearance	White to off-white solid
Boiling Point	446.5 ± 30.0 °C at 760 mmHg
Flash Point	165.4 ± 18.1 °C
Density	1.199 ± 0.06 g/cm <sup>3</sup>
CAS Number	87932-34-1

Table 2: Expected Spectroscopic Data for **p-Hydroxyphenethyl Anisate**

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	δ (ppm): ~7.9 (d, 2H), ~7.1 (d, 2H), ~6.9 (d, 2H), ~6.7 (d, 2H), ~4.4 (t, 2H), ~3.8 (s, 3H), ~3.0 (t, 2H), ~5.0-6.0 (br s, 1H, -OH)
<sup>13</sup> C NMR	δ (ppm): ~166, ~163, ~156, ~131, ~130, ~129, ~122, ~115, ~114, ~65, ~55, ~34
FT-IR	ν (cm <sup>-1</sup> ): ~3400 (-OH), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1710 (C=O, ester), ~1610, ~1510 (C=C, aromatic), ~1250 (C-O, ester)
Mass Spec.	m/z: 272.10 [M] <sup>+</sup> , 138.06 [M-C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> , 135.04 [M-C <sub>8</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> , 107.05 [M-C <sub>9</sub> H <sub>9</sub> O <sub>3</sub> ] <sup>+</sup>

Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.

## Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of **p-hydroxyphenethyl anisate**.

## Materials and Equipment

- p-Anisic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- p-Hydroxyphenethyl alcohol (Tyrosol)
- Pyridine
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware

## Synthesis of p-Anisoyl Chloride

- In a fume hood, add p-anisic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Slowly add thionyl chloride (2.0 eq) to the flask.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude p-anisoyl chloride can be used in the next step without further purification.

## Synthesis of p-Hydroxyphenethyl Anisate

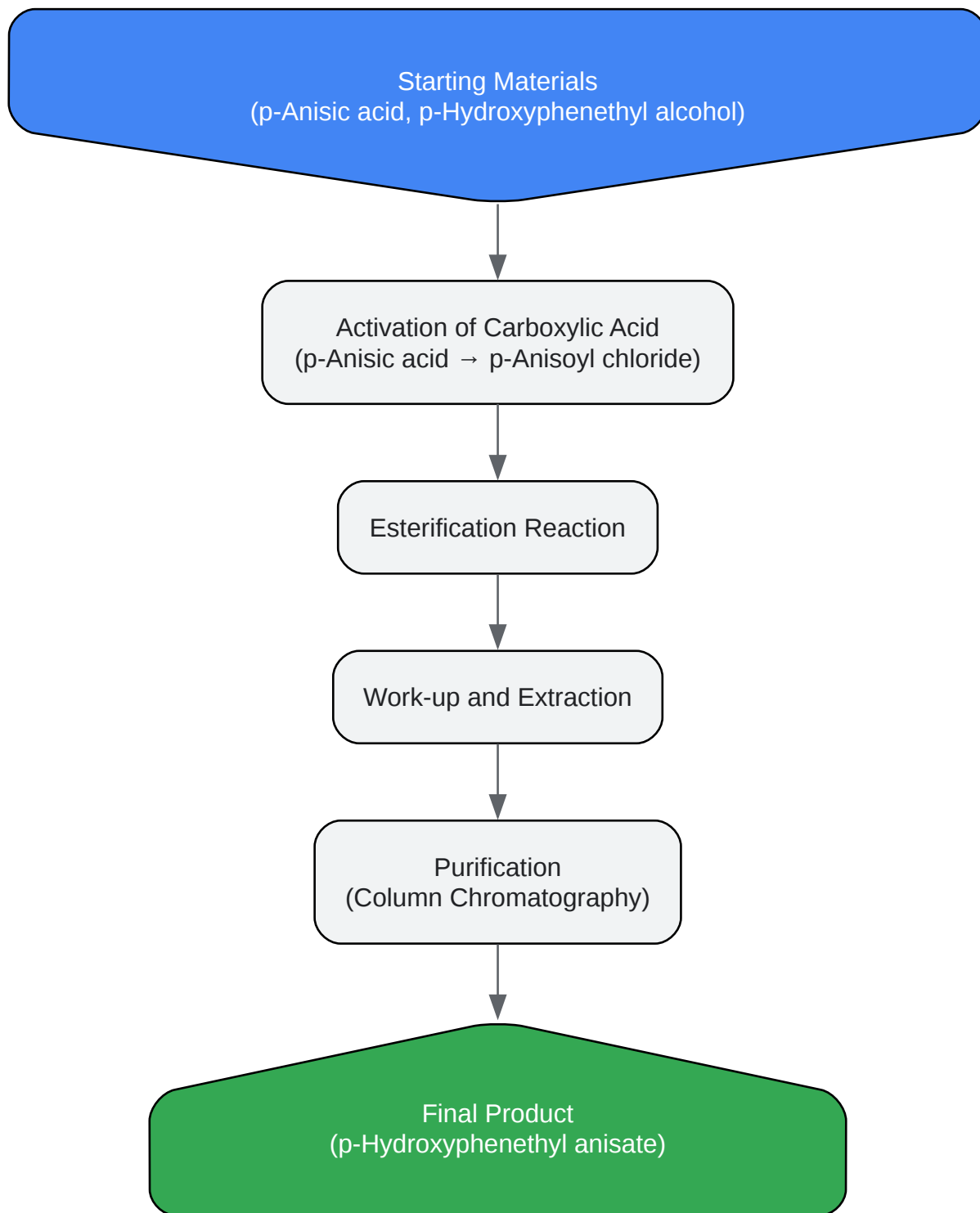
- Dissolve p-hydroxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
- Slowly add a solution of p-anisoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification

The crude **p-hydroxyphenethyl anisate** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.<sup>[1]</sup>

## Logical Relationship of the Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final product through a series of standard organic transformations.



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